

A Comprehensive Spectroscopic Guide to 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1H-Indol-7-yl)acetic acid

Cat. No.: B1603665

[Get Quote](#)

Abstract

2-(1H-indol-7-yl)acetic acid is a constitutional isomer of the well-known phytohormone indole-3-acetic acid (IAA). While less studied, its unique substitution pattern presents distinct chemical and biological properties of significant interest to researchers in medicinal chemistry, agrochemistry, and materials science. A thorough structural characterization is the bedrock of any such investigation. This technical guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(1H-indol-7-yl)acetic acid**. In the absence of a complete, published experimental dataset for this specific isomer, this document synthesizes foundational spectroscopic principles with data from analogous structures—including indole, 7-substituted indoles, and other indole acetic acid isomers—to offer an authoritative, field-proven interpretation framework for researchers.

Introduction and Structural Framework

The indole scaffold is a privileged structure in drug discovery and natural products chemistry. The position of substituents on the indole ring dramatically influences the molecule's electronic distribution, steric profile, and, consequently, its biological activity. **2-(1H-indol-7-yl)acetic acid** places the acetic acid moiety on the benzene ring portion of the indole nucleus, directly adjacent to the pyrrole ring fusion. This contrasts sharply with the canonical indole-3-acetic acid, where the substituent is on the electron-rich pyrrole ring. This structural difference is paramount, as it alters the molecule's reactivity, potential hydrogen bonding patterns, and interactions with biological targets.

Accurate interpretation of spectroscopic data is non-negotiable for confirming the identity and purity of synthesized or isolated **2-(1H-indol-7-yl)acetic acid**. The following sections detail the expected spectroscopic signatures and the underlying principles governing them.

Molecular Structure and Numbering

For clarity, the standard IUPAC numbering for the indole ring is used throughout this guide.

Caption: Molecular structure of **2-(1H-indol-7-yl)acetic acid** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **2-(1H-indol-7-yl)acetic acid**, both ^1H and ^{13}C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is as follows:

- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the carboxylic acid and, crucially, its residual water peak does not obscure most analyte signals. It also allows for the observation of exchangeable protons (N-H and COOH).
- Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Experiment: Standard single-pulse proton experiment.
 - Temperature: 298 K.
 - Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of ~4 seconds.
- ^{13}C NMR Acquisition:

- Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
- Parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds.
- Reference: Calibrate the spectra to the residual solvent peak of DMSO-d₆ (δ H = 2.50 ppm, δ C = 39.52 ppm).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show nine distinct signals. The aromatic region will be particularly informative for confirming the 7-substitution pattern.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constants (J, Hz)	Integration	Rationale and Field Insights
H1 (N-H)	11.0 - 11.2	broad singlet (br s)	-	1H	The indole N-H proton is acidic and appears far downfield. Its broadness is due to quadrupole broadening from the ^{14}N nucleus and potential exchange.
COOH	12.0 - 12.5	broad singlet (br s)	-	1H	The carboxylic acid proton is highly deshielded and readily exchanges, resulting in a very broad signal, often the furthest downfield.
H4	7.50 - 7.60	doublet (d)	J = ~8.0	1H	This proton is ortho to the C7-substituent and is expected to be the most

downfield of the benzene ring protons. It couples primarily with H5.

H2	7.35 - 7.45	triplet or dd	J = ~2.5, 1.0	1H	H2 on the pyrrole ring typically appears as a triplet due to similar coupling with H1 and H3.
----	-------------	---------------	---------------	----	---

H5	7.00 - 7.10	triplet (t)	J = ~7.8	1H	H5 is ortho to H4 and H6, appearing as a classic triplet in the aromatic region.
----	-------------	-------------	----------	----	--

H6	6.90 - 7.00	doublet (d)	J = ~7.5	1H	This proton is ortho to H5 and is expected to be the most upfield of the benzene ring protons.
----	-------------	-------------	----------	----	--

H3	6.45 - 6.55	triplet or dd	J = ~2.5, 2.0	1H	H3 is typically the most shielded of the indole ring protons, appearing
----	-------------	---------------	---------------	----	---

significantly upfield.

The methylene protons are adjacent to both the aromatic ring and the carbonyl group, placing them in this chemical shift range. They are expected to be a singlet as there are no adjacent protons.

H8 (-CH₂-) 3.80 - 3.90 singlet (s) - 2H

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show all 10 carbon signals, providing a complete map of the carbon skeleton.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale and Field Insights
C9 (C=O)	172.0 - 174.0	The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
C7a	135.5 - 136.5	This is one of the two bridgehead carbons. Its chemical shift is influenced by the fusion to both rings.
C3a	127.5 - 128.5	The second bridgehead carbon, typically found in this region for indoles.
C7	126.0 - 127.0	A quaternary carbon attached to the acetic acid group. Its signal will be of lower intensity.
C2	124.0 - 125.0	C2 of the pyrrole ring is typically found around this region.
C5	120.5 - 121.5	An aromatic CH carbon.
C4	119.0 - 120.0	An aromatic CH carbon.
C6	117.5 - 118.5	An aromatic CH carbon, often slightly more shielded than C4 and C5 in 7-substituted indoles.
C3	101.0 - 102.0	C3 is the most shielded carbon of the indole ring due to the strong electron-donating effect of the nitrogen atom.
C8 (-CH ₂ -)	34.0 - 35.0	The aliphatic methylene carbon, appearing in the typical range for a -CH ₂ - group

attached to an aromatic ring and a carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. The spectrum of **2-(1H-indol-7-yl)acetic acid** will be dominated by features from the N-H, O-H, C=O, and aromatic ring vibrations.

Experimental Protocol: IR Data Acquisition

- Method: Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and speed, requiring only a small amount of solid sample. Alternatively, the traditional KBr pellet method can be used.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters: Scan range of 4000-400 cm^{-1} , resolution of 4 cm^{-1} , accumulation of 16-32 scans.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale and Field Insights
~3400	N-H stretch	Medium, Sharp	The indole N-H stretch is a characteristic sharp peak. [1]
3300-2500	O-H stretch (Carboxylic Acid)	Strong, Very Broad	This extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most identifiable features in the spectrum. [2]
~1700	C=O stretch (Carboxylic Acid)	Strong, Sharp	The carbonyl stretch of the carboxylic acid is a strong, sharp band. Its exact position can be indicative of the extent of hydrogen bonding. [2]
1620-1450	C=C stretch (Aromatic)	Medium-Strong	Multiple bands in this region correspond to the stretching vibrations of the indole aromatic system.
740-760	C-H bend (ortho-disubstituted)	Strong	The out-of-plane C-H bending vibration for the three adjacent protons on the benzene ring (H4, H5, H6) gives a strong, characteristic band in this region, confirming

the substitution pattern.

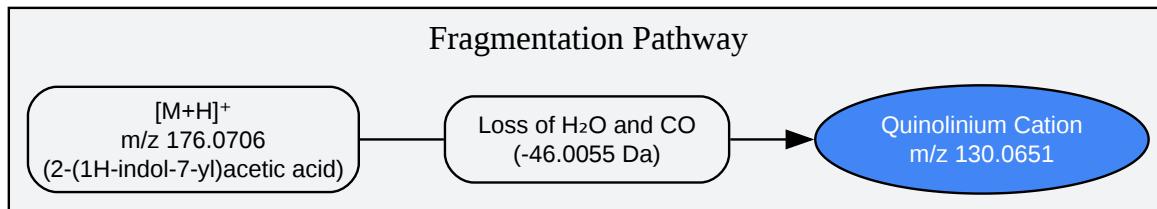
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Experimental Protocol: MS Data Acquisition

- Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source operating in positive ion mode.
- Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass measurements.
- Parameters: Acquire full scan data (e.g., m/z 50-500) and tandem MS (MS/MS) data on the protonated molecular ion.

Predicted Mass Spectrum and Fragmentation Pathway


The molecular formula of **2-(1H-indol-7-yl)acetic acid** is C₁₀H₉NO₂.

- Monoisotopic Mass: 175.0633 Da

In ESI positive mode, the most abundant ion in the full scan spectrum will be the protonated molecule [M+H]⁺ at m/z 176.0706.

Tandem MS (MS/MS) on the precursor ion at m/z 176 will reveal the characteristic fragmentation. The most logical and field-proven pathway for indole acetic acids involves the loss of the elements of formic acid (HCOOH, 46 Da) or water and carbon monoxide, followed by rearrangement to a highly stable quinolinium ion.[3][4]

- Primary Fragmentation: The key fragmentation is the loss of the carboxyl group and a hydrogen, leading to the formation of the quinolinium cation at m/z 130.0651. This is a highly diagnostic peak for the indole-acetic acid scaffold.

[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS/MS fragmentation of **2-(1H-indol-7-yl)acetic acid**.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of **2-(1H-indol-7-yl)acetic acid**. By leveraging established principles and data from analogous compounds, researchers can confidently approach the structural elucidation of this important molecule. The predicted data presented in the tables—the distinct aromatic splitting pattern in ¹H NMR, the characteristic carbon shifts in ¹³C NMR, the key functional group absorptions in IR, and the diagnostic fragmentation to m/z 130 in MS—form a multi-faceted analytical protocol. This self-validating system of cross-verification across different spectroscopic techniques ensures high-confidence structural assignment, which is fundamental for any further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-(1H-indol-7-yl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603665#spectroscopic-data-nmr-ir-ms-of-2-1h-indol-7-yl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com